An In-depth Technical Guide to 2-Butylcyclopentanone (CAS 934-42-9)
An In-depth Technical Guide to 2-Butylcyclopentanone (CAS 934-42-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butylcyclopentanone, with the CAS number 934-42-9, is an alicyclic ketone that is structurally characterized by a five-membered cyclopentanone ring substituted with a butyl group at the alpha-position. This compound and its analogs are of significant interest, primarily within the fragrance and flavor industries, for their distinct aromatic profiles.[1][2] Beyond its sensory applications, the study of 2-butylcyclopentanone provides a valuable model for understanding the chemical reactivity and stereochemistry of substituted cyclic ketones, which are pivotal structural motifs in numerous biologically active molecules and natural products. This guide offers a comprehensive technical overview of 2-butylcyclopentanone, encompassing its synthesis, characterization, applications, and safety considerations, designed to be a valuable resource for professionals in organic synthesis and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-butylcyclopentanone is fundamental to its application and handling. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 934-42-9 | PubChem[3] |
| Molecular Formula | C₉H₁₆O | PubChem[3] |
| Molecular Weight | 140.22 g/mol | PubChem[3] |
| IUPAC Name | 2-butylcyclopentan-1-one | PubChem[3] |
| Appearance | Not explicitly stated, but likely a colorless to pale yellow liquid based on similar compounds. | Inferred |
| Boiling Point | Not explicitly stated. | |
| Density | Not explicitly stated. | |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | Inferred |
Synthesis of 2-Butylcyclopentanone
The most direct and common method for the synthesis of 2-butylcyclopentanone is through the α-alkylation of cyclopentanone. This reaction proceeds via the formation of a nucleophilic enolate from cyclopentanone, which then undergoes a substitution reaction with an appropriate butyl electrophile, typically a butyl halide.[4]
Reaction Mechanism: Enolate Alkylation
The synthesis is a classic example of an SN2 reaction involving an enolate nucleophile. The choice of base is critical to ensure complete and irreversible formation of the enolate, thereby preventing side reactions such as self-condensation of the starting ketone.[4] Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often preferred for this purpose.
Caption: Synthetic pathway for 2-Butylcyclopentanone via enolate alkylation.
Experimental Protocol: Synthesis via Enolate Alkylation
The following is a generalized, representative protocol for the synthesis of 2-butylcyclopentanone. Note: This protocol is based on established methods for α-alkylation of ketones and has not been sourced from a specific publication for 2-butylcyclopentanone.[4] Researchers should conduct their own risk assessment and optimization.
Materials:
-
Cyclopentanone
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
1-Bromobutane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: A solution of cyclopentanone in anhydrous THF is added dropwise to a solution of LDA in THF at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.
-
Alkylation: 1-Bromobutane is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-butylcyclopentanone.
Characterization and Spectroscopic Analysis
The identity and purity of synthesized 2-butylcyclopentanone are confirmed through various spectroscopic techniques. The following is a theoretical analysis of the expected spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of 2-butylcyclopentanone is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1745 | Strong |
| C-H (sp³ alkanes) | 2850-2960 | Strong |
The most prominent peak will be the strong carbonyl stretch around 1745 cm⁻¹, which is typical for a five-membered cyclic ketone.[5] The C-H stretching vibrations of the butyl group and the cyclopentanone ring will appear in the 2850-2960 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the different proton environments in the molecule. The approximate chemical shifts (δ) are predicted as follows:
-
α-proton on the cyclopentanone ring (next to the butyl group): This proton will be a multiplet in the region of 2.2-2.5 ppm.
-
Protons on the cyclopentanone ring: These will appear as multiplets between 1.5 and 2.2 ppm.
-
Protons on the butyl chain:
-
-CH₂- attached to the ring: ~1.3-1.6 ppm (multiplet)
-
Internal -CH₂- groups: ~1.2-1.4 ppm (multiplet)
-
Terminal -CH₃ group: ~0.9 ppm (triplet)
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in their unique chemical environments. Predicted chemical shifts are:
-
C=O (Ketone): ~220 ppm[7]
-
α-Carbon with butyl group: ~50-55 ppm
-
Other cyclopentanone ring carbons: ~20-40 ppm
-
Butyl chain carbons: ~14-35 ppm[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-butylcyclopentanone will likely show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern is expected to be dominated by two main pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group. This can result in the loss of the butyl radical (•C₄H₉) to give a fragment at m/z = 83, or the loss of a C₄H₇O• radical to give a fragment at m/z = 57.
-
McLafferty Rearrangement: This is a characteristic fragmentation of ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. For 2-butylcyclopentanone, this would result in the elimination of propene (C₃H₆) and the formation of a radical cation at m/z = 98.[9]
Caption: Predicted mass spectrometry fragmentation pathways of 2-Butylcyclopentanone.
Applications in Fragrance and Flavor
2-Alkyl-substituted cyclopentanones are a known class of fragrance ingredients.[1][9] While specific olfactory data for 2-butylcyclopentanone is not widely published, information on analogous compounds provides strong indications of its potential scent profile. For instance, 2-cyclopentylcyclopentanone is described as having fresh, green, and cool minty notes.[10] Other 2-alkylated cyclopentanones are known to contribute fruity, floral, and woody characteristics to fragrance compositions.[2] It is therefore highly probable that 2-butylcyclopentanone possesses a complex aroma with fruity, green, and possibly waxy or herbaceous undertones, making it a potentially valuable component in a variety of fragrance formulations for consumer products.
Safety and Handling
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Health Hazards:
-
May cause skin and eye irritation.[13]
-
May be harmful if swallowed or inhaled.
-
Avoid breathing vapors. Use in a well-ventilated area or with appropriate respiratory protection.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative for researchers to conduct a thorough risk assessment before handling this compound and to consult the SDS of structurally related compounds for more detailed safety information.
Conclusion
2-Butylcyclopentanone is a fascinating molecule with both practical applications in the fragrance industry and academic significance as a model for studying the synthesis and reactivity of substituted alicyclic ketones. While a comprehensive body of literature specifically dedicated to this compound is not extensive, a strong understanding of its properties, synthesis, and characterization can be derived from the well-established principles of organic chemistry and data from analogous structures. This technical guide provides a solid foundation for researchers and professionals working with or interested in 2-butylcyclopentanone, highlighting the key aspects of its chemistry and potential applications. Further research into its specific olfactory properties and biological activity could unveil new and exciting uses for this versatile ketone.
References
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Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-hexylcyclopentanone. Food and Chemical Toxicology, 50, S625–S630. [Link]
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LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
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